[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine
Description
[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine is a thiazole-derived compound featuring a methoxyphenyl group at the 4-position, a phenyl group at the 3-position, and an aromatic amine substituent at the 2-ylidene position.
Properties
Molecular Formula |
C22H18N2OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18N2OS/c1-25-20-14-12-17(13-15-20)21-16-26-22(23-18-8-4-2-5-9-18)24(21)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
WSOOFVQQOJRHLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a base to form the thiazole ring. The final step involves the condensation of the thiazole derivative with aniline under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Analog 1: (3-Ethyl-4-(4-methoxy-phenyl)-3H-thiazol-2-ylidene)-phenyl-amine hydrobromide
Key Differences :
- Substituent at 3-position : Ethyl group instead of phenyl.
- Counterion : Hydrobromide salt.
Impact : - Hydrobromide salt formation improves crystallinity and stability.
Structural Analog 2: N-(3-Allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine
Key Differences :
Heterocyclic Variant 1: (4-Methoxy-phenyl)-(4-phenyl-4H-[1,2,4]triazol-3-yl)-amine (6d)
Key Differences :
Heterocyclic Variant 2: 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine
Key Differences :
Functional Group Comparison: Thiadiazole Derivatives
Example : 2,5-(4-Chlorobenzyl)-N-aryl-1,3,4-thiadiazole-2-amine
Key Differences :
- Core : 1,3,4-Thiadiazole instead of thiazole.
- Substituents : Chlorobenzyl group.
Impact : - Thiadiazole’s electron-withdrawing nature may increase metabolic stability.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Synthesis Yield | Notable Properties |
|---|---|---|---|---|
| Target Compound | Thiazole | 4-Methoxyphenyl, 3-phenyl | Not reported | Likely moderate lipophilicity |
| (3-Ethyl-4-(4-methoxy-phenyl)-...) | Thiazole | 3-Ethyl, hydrobromide | Not reported | Improved solubility (salt form) |
| N-(3-Allyl-4-(4-methoxyphenyl)-...) | Thiazole | 3-Allyl, 3-methylphenyl | Not reported | Functionalizable allyl group |
| (4-Methoxy-phenyl)-4H-triazol-3-yl-amine | 1,2,4-Triazole | 4-Methoxyphenyl, phenyl | 63% | High hydrogen-bonding capacity |
| Thiadiazole-2-amine derivative | 1,3,4-Thiadiazole | 4-Chlorobenzyl | Not reported | Enhanced metabolic stability |
Research Findings and Implications
- Synthetic Accessibility : Thiazole derivatives generally exhibit moderate yields (e.g., 38–63%), with triazoles showing higher efficiency in cyclization steps .
- Spectroscopic Trends : HR-MS data for similar compounds (e.g., m/z 436.1616 in ) align with calculated values, confirming structural integrity .
- Biological Relevance : Thiazoles with methoxyphenyl groups are implicated in CNS activity, as seen in anti-psychotic investigations (e.g., ), though direct data for the target compound is lacking .
Biological Activity
The compound [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine, also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to collate and analyze the biological activity of this compound, focusing on its potential applications in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H18N2O2S
- CAS Number : 59849-24-0
This compound features a thiazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications.
Biological Activity Overview
The biological activities of thiazole derivatives, including the compound , span various therapeutic areas:
-
Antitumor Activity :
- Thiazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as A-431 and Jurkat cells .
- The presence of electron-donating groups (like methoxy) has been correlated with enhanced anticancer activity due to increased electron density on the aromatic systems, facilitating interactions with biological targets.
-
Antimicrobial Activity :
- Studies indicate that thiazole-based compounds possess notable antibacterial properties. For example, thiazole-coated magnetic nanoparticles have demonstrated effectiveness against E. coli and Staphylococcus aureus, with gram-negative bacteria being more susceptible .
- The antibacterial mechanism is thought to involve disruption of bacterial membranes by the nanoparticles, which enhances their penetration and efficacy.
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have elucidated key features that contribute to the biological efficacy of thiazole derivatives:
- Substituents on the Phenyl Ring : The introduction of methoxy groups has been shown to significantly enhance biological activity by improving solubility and bioavailability.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to different biological outcomes, emphasizing the importance of precise chemical modifications for desired therapeutic effects.
Case Study 1: Antitumor Efficacy
A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. One compound exhibited an IC50 value lower than that of doxorubicin, suggesting superior anticancer potential. Molecular dynamics simulations indicated strong hydrophobic interactions with target proteins, enhancing its therapeutic profile.
Case Study 2: Antimicrobial Mechanisms
Thiazole-coated nanoparticles were evaluated for their antibacterial properties through in vitro assays. Results showed a significant reduction in bacterial viability, particularly against gram-negative strains, highlighting their potential use in developing new antibacterial therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiourea derivatives and α-haloketones. For example, describes a route where thiourea reacts with α-haloketones in ethanol under reflux to form thiazol-2-ylidene derivatives. Key steps include optimizing reaction time (e.g., 3–7 hours) and acid catalysis (e.g., acetic acid) to improve yields (44–48% reported) . highlights the use of veratraldehyde and 2-amino-4-phenylthiazole in ethanol with acetic acid, yielding Schiff base derivatives after recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical. In , -NMR (δ 3.42–5.09 ppm) confirmed substituent positions on the thiazole ring, while FT-IR (1640–757 cm) identified functional groups like C=N and C-S bonds . Mass spectrometry and X-ray crystallography (as in ) can resolve structural ambiguities, particularly for stereoisomers or polymorphs .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP functional) can predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, aiding in understanding charge distribution and reactive sites. and emphasize combining exact exchange terms with gradient corrections to improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol error) . Applications include modeling tautomerization in the thiazol-2-ylidene core or substituent effects on aromaticity.
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Systematic comparison of assay conditions is critical. identifies discrepancies in analgesic activity due to structural modifications (e.g., allyl vs. ethyl substituents reducing potency). To resolve contradictions:
- Standardize testing models (e.g., "Hot plate" vs. "Acetic acid cramps" in analgesia studies) .
- Use multivariate regression to isolate substituent effects (e.g., Hammett σ values for electronic contributions).
- Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based).
Q. What molecular docking strategies predict interactions with biological targets?
- Target Selection : Prioritize proteins with known thiazole affinity (e.g., cyclooxygenase-2 or kinase enzymes).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. For the methoxyphenyl group, account for π-π stacking and hydrogen bonding with active-site residues.
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC values from enzymatic assays .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
- Methodological Answer : SAR requires systematic variation of substituents and correlation with bioactivity. For example:
- Methoxy Group : shows 4-methoxy substitution enhances metabolic stability via steric hindrance .
- Thiazole Core : demonstrates allyl substituents reduce analgesic activity compared to ethyl groups, suggesting steric/electronic tuning .
- Quantitative SAR (QSAR) : Use descriptors like logP, polar surface area, and topological indices to model bioavailability (e.g., ’s QSAR for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
